- Preparation of piperazinylquinazolines and related compounds as agonists of neurotensin receptor 1, World Intellectual Property Organization, , ,
Cas no 936-44-7 (3-Phenylpyrrolidine)
3-Phenylpyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a phenyl group at the 3-position. This structure imparts versatility in synthetic chemistry, particularly as a building block for pharmaceuticals and agrochemicals. Its rigid yet flexible scaffold allows for efficient modulation of steric and electronic properties, making it valuable in drug design, especially for central nervous system (CNS) targets. The compound’s stability and compatibility with various reaction conditions enhance its utility in multi-step syntheses. Additionally, its chiral center enables enantioselective applications, supporting the development of optically active intermediates. 3-Phenylpyrrolidine is commonly used in research and industrial settings for its balanced reactivity and functional group tolerance.
3-Phenylpyrrolidine structure
Product Name:3-Phenylpyrrolidine
CAS No:936-44-7
MF:C10H13N
MW:147.216922521591
MDL:MFCD01838169
CID:40337
PubChem ID:3146743
Update Time:2025-10-31
3-Phenylpyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- 3-Phenylpyrrolidine
- (Pyrrolidin-3-yl)benzene
- 3-Phenyl-pyrrolidine
- Pyrrolidine, 3-phenyl-
- PRRFFTYUBPGHLE-UHFFFAOYSA-N
- (r)-3-phenylpyrrolidine
- 3-phenyl-pyrolidine
- 4-phenyl-pyrrolidine
- 3-phenyl-pyrollidine
- PubChem22374
- (+/-)-3-phenyl-pyrrolidine
- 3-phenylpyrrolidine, AldrichCPR
- HMS1704P05
- STK006609
- BBL008865
- SBB010168
- KM3208
- BDBM50144660
- AB09982
- 3-Phenylpyrrolidine (ACI)
- SB45543
- AKOS000674061
- MFCD19216484
- 936-44-7
- EN300-59950
- PD181509
- Z926900322
- DB-023157
- SY099501
- SCHEMBL4122
- MFCD01838169
- AKOS016051772
- J-513066
- VU0490391-1
- F2189-0088
- ALBB-017869
- SB15498
- SY245835
- DTXSID60389848
- MFCD06796635
- J-803041
- SY023454
- MFCD19216485
- SY240487
- CS-W002828
- BS-13527
- CHEMBL75207
-
- MDL: MFCD01838169
- Inchi: 1S/C10H13N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5,10-11H,6-8H2
- InChI Key: PRRFFTYUBPGHLE-UHFFFAOYSA-N
- SMILES: C1C=CC(C2CCNC2)=CC=1
Computed Properties
- Exact Mass: 147.10500
- Monoisotopic Mass: 147.104799419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 12
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid
- Boiling Point: 243.4℃ at 760 mmHg
- PSA: 12.03000
- LogP: 2.09230
3-Phenylpyrrolidine Security Information
- Signal Word:Warning
- Hazard Statement: H302;H319;H412
- Warning Statement: P273;P305+P351+P338
- Hazard Category Code: 22-36-52
- Safety Instruction: 26
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:2-8 °C
3-Phenylpyrrolidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Phenylpyrrolidine Pricemore >>
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| Alichem | A109005100-5g |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JY578-200mg |
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| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB12245-50g |
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3-Phenylpyrrolidine Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt
Reference
Production Method 2
Production Method 3
Reaction Conditions
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 3 h, 0 °C → reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 1
Reference
- Synthesis of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines that have antibacterial activity and also inhibit inorganic pyrophosphatase, Bioorganic & Medicinal Chemistry, 2014, 22(1), 406-418
Production Method 4
Reaction Conditions
Reference
- N-Substituted 3-arylpyrrolidines: potent and selective ligands at the serotonin 1A receptor, Bioorganic & Medicinal Chemistry Letters, 1999, 9(10), 1379-1384
Production Method 5
Reaction Conditions
Reference
- Synthesis and study of adrenolytic substances. IV. Pyrroxan and related compounds, Khimiko-Farmatsevticheskii Zhurnal, 1974, 8(6), 14-17
Production Method 6
Reaction Conditions
1.1 Reagents: Lithium , Ammonia ; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C
1.3 Reagents: Ammonium chloride ; -78 °C; 16 h, -78 °C → rt
1.4 Reagents: Potassium hydroxide Solvents: Ethyl acetate , Water ; basified, rt
1.2 Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C
1.3 Reagents: Ammonium chloride ; -78 °C; 16 h, -78 °C → rt
1.4 Reagents: Potassium hydroxide Solvents: Ethyl acetate , Water ; basified, rt
Reference
- Double Reduction of Cyclic Aromatic Sulfonamides: A Novel Method for the Synthesis of 2- and 3-Aryl-Substituted Cyclic Amines, Organic Letters, 2005, 7(1), 43-46
Production Method 7
Production Method 8
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 2 h, rt
Reference
- Preparation of 2-(cyclic amino)pyrimidone derivatives as tau protein kinase 1 (TPK1) inhibitors, World Intellectual Property Organization, , ,
Production Method 9
Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
- Improvement of 3-phenylpyrrolidine synthesis, Khimiko-Farmatsevticheskii Zhurnal, 1991, 25(4), 60-2
Production Method 10
Production Method 11
Reaction Conditions
Reference
- Preparation of biphenylisoxazole derivatives for use as lysophosphatidic acid receptor antagonists, World Intellectual Property Organization, , ,
Production Method 12
Reaction Conditions
Reference
- Regioselective synthesis of 3-aryl substituted pyrrolidines via palladium catalyzed arylation: pharmacological evaluation for central dopaminergic and serotonergic activity, Bioorganic & Medicinal Chemistry Letters, 1997, 7(3), 241-246
Production Method 13
Reaction Conditions
Reference
- Preparation of 3-[4-(2-heterocyclylethoxy)benzoyl-2-phenylbenzothiophenes for use in alleviating the symptoms of post-menopausal syndrome, European Patent Organization, , ,
Production Method 14
Reaction Conditions
Reference
- Regiochemical Control and Suppression of Double Bond Isomerization in the Heck Arylation of 1-(Methoxycarbonyl)-2,5-dihydropyrrole, Journal of Organic Chemistry, 1996, 61(14), 4756-4763
Production Method 15
Reaction Conditions
Reference
- Method of 3-phenylpyrrolidine synthesis via phase-transfer-catalyzed alkylation of benzyl cyanide with β-chlorodiethyl ether in presence of katamin AB, USSR, , ,
Production Method 16
Reaction Conditions
Reference
- Stereochemical studies. XLV. A novel regiospecific ring opening of optically active 2-substituted 1-tosylaziridines, Chemical & Pharmaceutical Bulletin, 1977, 25(1), 166-70
Production Method 17
Reaction Conditions
Reference
- The absolute configuration of 3-phenylpyrrolidine, Journal of Heterocyclic Chemistry, 1976, 13(5), 1053-5
Production Method 18
Production Method 19
Reaction Conditions
Reference
- Synthesis and reactions of β-phenyl-β-cyanopropionic acid, Zhurnal Organicheskoi Khimii, 1967, 3(1), 85-8
3-Phenylpyrrolidine Raw materials
- 1H-Pyrrole, 2,3-dihydro-4-phenyl-
- 3-phenylpyrrolidine-2,5-dione
- 3H-2,5-Methano-1,2-benzothiazepine, 4,5-dihydro-, 1,1-dioxide
- 1-Boc-3-Phenyl-Pyrrolidine
- Pyrrolidine, 3-phenyl-1-(phenylmethyl)-
- Benzeneethanamine, β-(2-ethoxyethyl)-
3-Phenylpyrrolidine Preparation Products
3-Phenylpyrrolidine Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:936-44-7)3-Phenylpyrrolidine
Order Number:A844660
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:03
Price ($):393.0
Email:sales@amadischem.com
3-Phenylpyrrolidine Related Literature
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:936-44-7)3-Phenylpyrrolidine
Purity:99%
Quantity:25g
Price ($):393.0